molecular formula C13H17N3O4S B10807978 N-[4-[(5-oxo-1,4-diazepan-1-yl)sulfonyl]phenyl]acetamide

N-[4-[(5-oxo-1,4-diazepan-1-yl)sulfonyl]phenyl]acetamide

Cat. No.: B10807978
M. Wt: 311.36 g/mol
InChI Key: OTUXMLRFMKHMHS-UHFFFAOYSA-N
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Description

N-[4-[(5-oxo-1,4-diazepan-1-yl)sulfonyl]phenyl]acetamide is a sulfonamide derivative featuring a 1,4-diazepane ring substituted with a ketone group at the 5-position. The compound’s structure combines an acetamide moiety linked to a phenyl ring, which is further functionalized with a sulfonamide group bonded to the diazepane system.

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-[4-[(5-oxo-1,4-diazepan-1-yl)sulfonyl]phenyl]acetamide

InChI

InChI=1S/C13H17N3O4S/c1-10(17)15-11-2-4-12(5-3-11)21(19,20)16-8-6-13(18)14-7-9-16/h2-5H,6-9H2,1H3,(H,14,18)(H,15,17)

InChI Key

OTUXMLRFMKHMHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)NCC2

Origin of Product

United States

Biological Activity

N-[4-[(5-oxo-1,4-diazepan-1-yl)sulfonyl]phenyl]acetamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacology. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a diazepanone ring, with the chemical formula C14H16N2O3S and a molecular weight of approximately 282.36 g/mol. Its structural complexity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound have shown promising anticonvulsant properties. In studies involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, certain derivatives demonstrated significant activity against seizures, suggesting potential therapeutic applications for epilepsy .

Antibacterial and Enzyme Inhibition

The compound's sulfonamide group is known for its antibacterial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth against strains like Salmonella typhi and Bacillus subtilis. In addition, enzyme inhibition studies have highlighted its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases .

Anticancer Properties

The biological activity of this compound also extends to anticancer research. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. The sulfonamide functionality contributes to this activity by modulating key signaling pathways involved in cell proliferation .

Synthesis

The synthesis of this compound typically involves several steps that maintain the integrity of functional groups. The synthetic route often includes the formation of the diazepanone ring followed by sulfonation and acetamide formation. Detailed methods can vary but generally follow established protocols for synthesizing sulfonamides and amides.

Case Studies

Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant activity of various derivatives, compounds were tested using the MES and PTZ models at doses ranging from 30 to 300 mg/kg. The results indicated that specific derivatives exhibited moderate binding affinity to neuronal voltage-sensitive sodium channels, correlating with their anticonvulsant effects .

Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of synthesized compounds against multiple bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains displayed weaker responses. This highlights the potential for developing new antibacterial agents based on similar structural frameworks .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
N-(4-(piperidin-1-sulfonyl)phenyl)acetamidePiperidine instead of diazepaneMore common clinical useAnticonvulsant
5-Oxo-N-(4-sulfamoylphenyl)pentanamideLonger carbon chainDifferent biological profileAntibacterial
1-(4-(sulfonamido)phenyl)ethanamineLacks diazepanone structureSimpler structureEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Substitutions

The sulfonamide group in the target compound is a critical pharmacophore. Comparisons with other N-phenylacetamide sulfonamides reveal distinct biological activities based on substituent variations:

Compound Name Substituent on Sulfonamide Biological Activity Source
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-methylpiperazine Analgesic (comparable to paracetamol)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) diethylsulfamoyl Anti-hypernociceptive (inflammatory pain)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) piperazine Anti-hypernociceptive
Target Compound 5-oxo-1,4-diazepane Predicted: Enhanced receptor binding due to conformational flexibility N/A

Key Insight : The 5-oxo-1,4-diazepane substituent introduces a seven-membered ring with a ketone group, which may enhance hydrogen-bonding interactions compared to smaller heterocycles (e.g., piperazine in compound 35) or alkyl chains (e.g., diethylsulfamoyl in 36). This structural feature could improve metabolic stability or target affinity .

Comparison with Sulfonamide Antibiotics

N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide) shares the N-phenylacetamide-sulfonamide backbone but substitutes the diazepane with a pyrimidinyl amino group. This compound is associated with antitubercular activity, highlighting how sulfonamide substituents dictate therapeutic applications .

Structural Differences :

  • Target Compound : 5-oxo-1,4-diazepane (7-membered ring).
  • N4-Acetylsulfamethazine : 4,6-dimethylpyrimidine (aromatic heterocycle).

Functional Impact : The diazepane’s conformational flexibility may favor binding to neurological targets (e.g., pain receptors), whereas the rigid pyrimidine ring in sulfamethazine aligns with antimicrobial activity .

Physicochemical Properties
  • Molecular Formula : C₁₃H₁₆N₃O₄S (estimated for target compound).
  • Comparison with N-[4-[[(aminocarbonyl)amino]sulfonyl]phenyl]acetamide (CAS 2828-63-9): Molecular Formula: C₉H₁₁N₃O₄S. Molar Mass: 257.27 g/mol. Substituent: Ureido (aminocarbonylamino) group.

The target compound’s larger molar mass (~311 g/mol, estimated) and diazepane ring may reduce solubility compared to simpler derivatives but enhance membrane permeability .

Analgesic Derivatives and Simplified Analogues

N-(4-hydroxyphenyl)acetamide (paracetamol analogue) lacks the sulfonamide group but shares the acetamide-phenolic structure. While paracetamol derivatives exhibit antipyretic and analgesic effects, the target compound’s sulfonamide-diazepane system likely shifts its mechanism toward inflammatory pain modulation, similar to compounds 36 and 37 .

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